

N-Tosylaziridine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

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For researchers, scientists, and drug development professionals, **N-Tosylaziridine** stands as a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amine derivatives. This guide offers an in-depth overview of **N-Tosylaziridine**, including its fundamental properties, key experimental protocols, and its applications in synthetic and medicinal chemistry.

Core Properties of N-Tosylaziridine

N-Tosylaziridine, also known as N-(p-Toluenesulfonyl)aziridine, is a white to off-white crystalline solid. Its fundamental chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3634-89-7	
Molecular Formula	C ₉ H ₁₁ NO ₂ S	
Molecular Weight	197.25 g/mol	

Synthesis of N-Tosylaziridine: Experimental Protocols

The synthesis of **N-Tosylaziridine** can be achieved through several methods. Two common and efficient one-pot procedures starting from 2-amino alcohols are detailed below. These methods offer simple workups using inorganic bases and avoid hazardous reagents.[\[1\]](#)

Method A: From 2-Amino Alcohols using Potassium Carbonate in Acetonitrile

This method is particularly suitable for higher substituted amino alcohols.

Procedure:

- To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- Continue stirring the mixture for 6 hours.
- Add toluene (5 mL) to the reaction mixture.
- Filter off the solid inorganic salts.
- Evaporate the solvents from the filtrate under reduced pressure to yield the **N-Tosylaziridine** product.

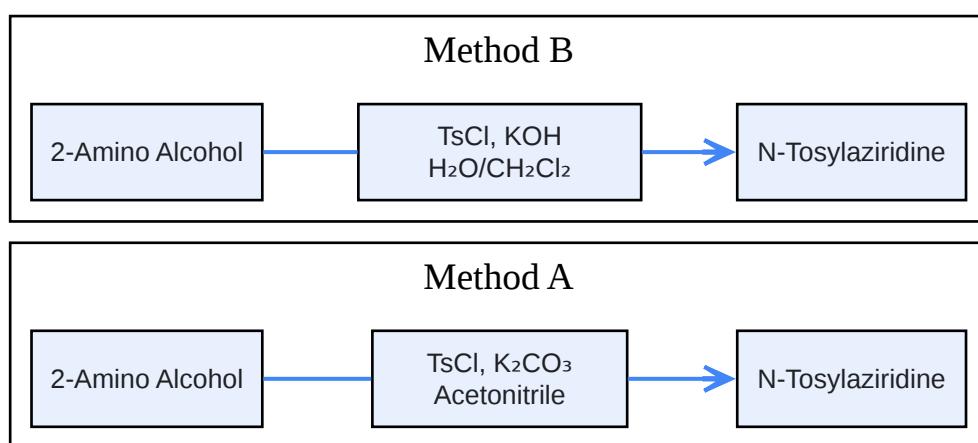
Method B: From 2-Amino Alcohols using Potassium Hydroxide in a Biphasic System

This approach is effective for the unsubstituted parent compound and less hindered homologues.

Procedure:

- To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
- Stir the mixture for 30 minutes.
- Add ice and water to the reaction vessel.

- Separate the organic layer.
- Wash the organic layer with water.
- Dry the organic layer over magnesium sulfate ($MgSO_4$).
- Evaporate the solvent to obtain the **N-Tosylaziridine** product.



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Synthetic routes to N-Tosylaziridine.

Key Reactions: Nucleophilic Ring-Opening

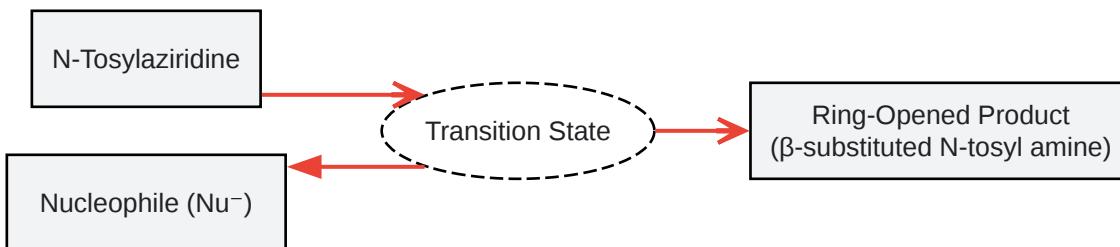
The synthetic utility of **N-Tosylaziridine** lies in its susceptibility to ring-opening by a wide range of nucleophiles. This reaction proceeds via an SN_2 -type mechanism, leading to the formation of β -functionalized sulfonamides. The regioselectivity of the attack is influenced by steric and electronic factors of both the aziridine and the nucleophile.

General Experimental Protocol for Ring-Opening with Zinc (II) Halides

This protocol describes a Lewis acid-mediated ring-opening of **N-Tosylaziridines** with halide nucleophiles.

Procedure:

- Reflux a suspension of anhydrous zinc dihalide (e.g., ZnCl_2 , ZnBr_2 , or ZnI_2) (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
- Slowly add a solution of the **N-Tosylaziridine** (0.365 mmol) in anhydrous dichloromethane (2.0 mL) to the refluxing mixture with stirring.
- Continue to reflux the reaction mixture until the starting aziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl) (2.0 mL).
- Extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under vacuum to yield the β -halo-N-tosyl amine product.[2]



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SN2 mechanism of nucleophilic ring-opening.

Role in Drug Development and Medicinal Chemistry

While **N-Tosylaziridine** itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. The aziridine moiety is present in several natural products with antitumor properties.[3] Synthetic aziridine derivatives are being explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]

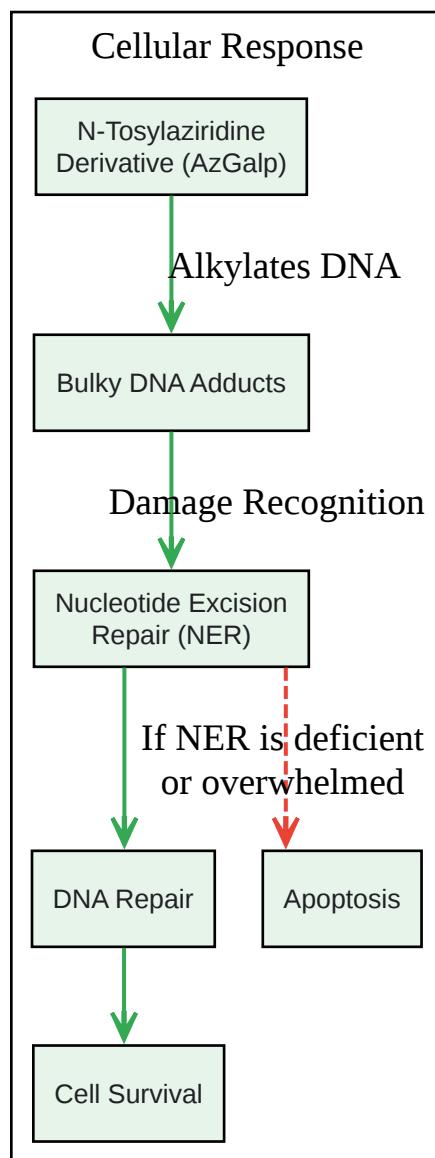
The reactivity of the aziridine ring allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for drug discovery screening. The tosyl group can be

removed under reductive conditions, providing access to free amines which can be further functionalized. This versatility makes **N-Tosylaziridine** a valuable tool in medicinal chemistry for the development of novel therapeutics.

Mechanism of Action: Insights from an N-Tosylaziridine Derivative

A study on a galactopyranoside derivative of **N-Tosylaziridine**, identified as a promising anticancer agent, has shed light on its potential mechanism of action. The investigation revealed that this compound, referred to as AzGalp, induces DNA damage.^{[5][6]}

Cells deficient in the Nucleotide Excision Repair (NER) pathway were found to be particularly sensitive to the cytotoxic effects of AzGalp. This suggests that the compound forms bulky DNA adducts that are primarily repaired by the NER pathway. In cancer cells with a compromised NER system, these DNA lesions persist, leading to cell death.^{[5][6]} This mechanism of action is similar to that of established alkylating anticancer drugs.



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*Proposed mechanism of action for an **N-Tosylaziridine** derivative.*

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